molecular formula C14H9ClFN3 B3037296 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 477856-23-8

7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Número de catálogo B3037296
Número CAS: 477856-23-8
Peso molecular: 273.69 g/mol
Clave InChI: ZHJWQIRCDXSHOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of “7-chloro-N-(4-fluorophenyl)quinazolin-4-amine” involves several steps, including cyclization of 4-chloro-2-fluoroaniline with 2-cyanophenylacetylene, followed by reduction and bromination. The resulting intermediate is then reacted with 2-[(dimethylamino)methyl]benzylamine to yield the final product.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, reduction, bromination, and a reaction with 2-[(dimethylamino)methyl]benzylamine. The exact details of these reactions are not provided in the search results.

  • Molecular formula: C22H16ClFN4
  • Molecular weight: 416.84 g/mol
  • Melting point: 297-301°C
  • Solubility: Insoluble in water, soluble in dimethyl sulfoxide (DMSO) and ethanol

Aplicaciones Científicas De Investigación

Medical Imaging and Biomarker Development

  • Application in EGFR-TK Imaging: Quinazoline derivatives, including those similar to 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, have been used in the development of technetium-99m (99mTc) biomarkers for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. These derivatives can inhibit EGFR autophosphorylation and A431 cell growth, showing potential in cancer imaging (Fernandes et al., 2008).

Cancer Research and Therapeutics

  • Anticancer Activity: Some quinazoline derivatives have been evaluated for their potential in cancer therapy. For instance, the synthesis of [11C]gefitinib, a high-affinity inhibitor of EGFR-TK, demonstrates the role of quinazoline-based compounds in cancer research, potentially relevant to derivatives like this compound (Holt et al., 2006).

Pharmaceutical Development

  • Synthesis and Pharmacological Screening: Quinazoline derivatives have been synthesized and screened for various pharmacological properties including antimicrobial, analgesic, and anti-inflammatory activities, underscoring their potential in diverse pharmaceutical applications (Dash et al., 2017).

Sensor Development

  • Fluorescent Light-Up Detection of Amine Vapors: Quinazoline derivatives have been utilized in the development of fluorescent sensors for detecting amine vapors. This application is significant for monitoring environmental and health-related parameters (Gao et al., 2016).

Analytical Chemistry

  • Analysis of Pharmaceuticals: Quinazoline derivatives are used in spectrofluorimetry and spectrophotometry for analyzing pharmaceutical compounds bearing amine groups. This demonstrates their role in enhancing analytical methods in chemistry (Elbashir et al., 2011).

Histamine Receptor Research

  • Histamine H4 Receptor Inverse Agonists: Research in identifying and optimizing quinazoline-containing compounds has led to the discovery of potent human H4 receptor inverse agonists. This illustrates the application of quinazoline derivatives in neurotransmitter receptor research and potential therapeutic development (Smits et al., 2008).

Direcciones Futuras

The future directions of “7-chloro-N-(4-fluorophenyl)quinazolin-4-amine” could involve its use in the development of innovative therapies, particularly in the field of cancer treatment. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .

Mecanismo De Acción

Target of Action

The primary target of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR, Gefitinib selectively targets the mutant proteins in malignant cells .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Gefitinib affects the modulation of growth factor signaling .

Pharmacokinetics

It is known that the compound is used as a first-line therapy to treat non-small cell lung carcinoma (nsclc) that meets certain genetic mutation criteria .

Result of Action

The result of Gefitinib’s action is the inhibition of the growth of cancer cells. It is used for the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies .

Action Environment

It is known that the compound is used in the treatment of certain types of cancer, and its efficacy can be influenced by various factors, including the genetic makeup of the cancer cells and the patient’s overall health .

Propiedades

IUPAC Name

7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJWQIRCDXSHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250478
Record name 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477856-23-8
Record name 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.